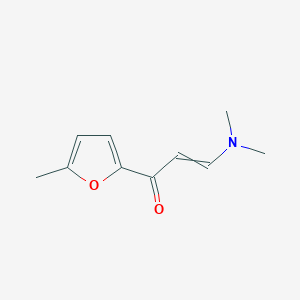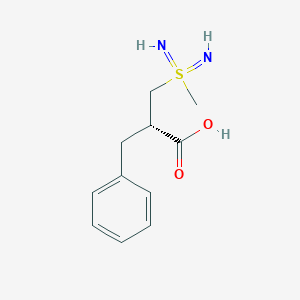
(2-Carboxy-3-phenylpropyl)methylsulfodiimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Carboxy-3-phenylpropyl)methylsulfodiimide, also known as CMSPD, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfodiimide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising tool for researchers in a variety of fields. In
Aplicaciones Científicas De Investigación
(2-Carboxy-3-phenylpropyl)methylsulfodiimide has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of (2-Carboxy-3-phenylpropyl)methylsulfodiimide as a tool for studying protein-protein interactions. (2-Carboxy-3-phenylpropyl)methylsulfodiimide has been shown to bind specifically to the SH3 domain of the protein Grb2, which is involved in a variety of signaling pathways. This binding interaction can be used to probe the structure and function of the Grb2 protein, as well as other proteins that interact with it.
In addition to its use in studying protein-protein interactions, (2-Carboxy-3-phenylpropyl)methylsulfodiimide has also been investigated for its potential as a fluorescent probe. The compound exhibits fluorescence properties that can be used to monitor changes in cellular signaling pathways and other biochemical processes.
Mecanismo De Acción
The mechanism of action of (2-Carboxy-3-phenylpropyl)methylsulfodiimide is not fully understood, but it is thought to involve the binding of the compound to specific proteins or other biomolecules. This binding interaction can lead to changes in the conformation, activity, or localization of the target molecule, which can in turn affect downstream signaling pathways and cellular processes.
Efectos Bioquímicos Y Fisiológicos
(2-Carboxy-3-phenylpropyl)methylsulfodiimide has been found to exhibit a range of biochemical and physiological effects. These effects include the ability to inhibit the binding of Grb2 to other proteins, the ability to induce apoptosis in cancer cells, and the ability to modulate the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (2-Carboxy-3-phenylpropyl)methylsulfodiimide in lab experiments is its specificity for certain proteins and biomolecules. This specificity can allow researchers to study the function and structure of these molecules in greater detail than would be possible with other techniques. Additionally, the fluorescent properties of (2-Carboxy-3-phenylpropyl)methylsulfodiimide make it a useful tool for monitoring changes in cellular signaling pathways and other biochemical processes.
However, there are also some limitations to using (2-Carboxy-3-phenylpropyl)methylsulfodiimide in lab experiments. One of the main limitations is the need for high concentrations of the compound in order to observe its effects. This can make it difficult to use (2-Carboxy-3-phenylpropyl)methylsulfodiimide in certain experimental systems, particularly those involving live animals or cells.
Direcciones Futuras
There are several potential future directions for research involving (2-Carboxy-3-phenylpropyl)methylsulfodiimide. One area of interest is the development of more specific and potent derivatives of the compound that can be used to target a wider range of proteins and biomolecules. Additionally, researchers may investigate the use of (2-Carboxy-3-phenylpropyl)methylsulfodiimide in combination with other compounds or techniques to enhance its effectiveness in lab experiments.
Another potential area of research is the development of new applications for (2-Carboxy-3-phenylpropyl)methylsulfodiimide beyond its current uses in studying protein-protein interactions and cellular signaling pathways. For example, the compound may have potential as a therapeutic agent for certain diseases or conditions.
Conclusion
In conclusion, (2-Carboxy-3-phenylpropyl)methylsulfodiimide is a promising compound with a range of potential applications in scientific research. Its specificity for certain proteins and biomolecules, as well as its fluorescent properties, make it a useful tool for studying a variety of cellular processes. Further research is needed to fully understand the mechanism of action of (2-Carboxy-3-phenylpropyl)methylsulfodiimide and to explore its potential in new areas of research.
Métodos De Síntesis
The synthesis of (2-Carboxy-3-phenylpropyl)methylsulfodiimide involves the reaction of 2-(carboxymethyl)benzaldehyde with N-methylsulfonamidine in the presence of a catalyst such as triethylamine. The resulting product is then treated with acetic anhydride to yield (2-Carboxy-3-phenylpropyl)methylsulfodiimide. This synthesis method has been optimized to produce high yields of pure (2-Carboxy-3-phenylpropyl)methylsulfodiimide with minimal impurities.
Propiedades
Número CAS |
120882-31-7 |
|---|---|
Nombre del producto |
(2-Carboxy-3-phenylpropyl)methylsulfodiimide |
Fórmula molecular |
C11H16N2O2S |
Peso molecular |
240.32 g/mol |
Nombre IUPAC |
(2S)-2-benzyl-3-(methylsulfonodiimidoyl)propanoic acid |
InChI |
InChI=1S/C11H16N2O2S/c1-16(12,13)8-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10,12-13H,7-8H2,1H3,(H,14,15)/t10-/m1/s1 |
Clave InChI |
FKHYVJWYNYZPCA-SNVBAGLBSA-N |
SMILES isomérico |
CS(=N)(=N)C[C@@H](CC1=CC=CC=C1)C(=O)O |
SMILES |
CS(=N)(=N)CC(CC1=CC=CC=C1)C(=O)O |
SMILES canónico |
CS(=N)(=N)CC(CC1=CC=CC=C1)C(=O)O |
Otros números CAS |
120882-31-7 |
Sinónimos |
(2-carboxy-3-phenylpropyl)methylsulfodiimide 2-CPM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]inden-2-yl] acetate](/img/structure/B39429.png)
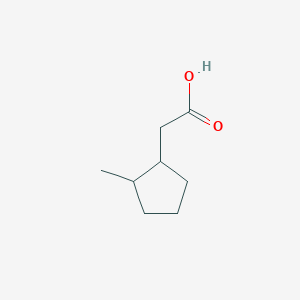
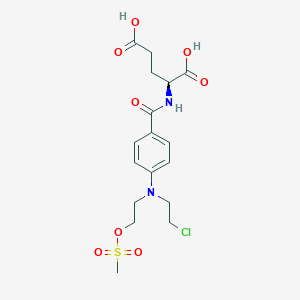

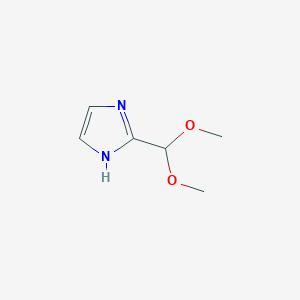
![Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate](/img/structure/B39439.png)
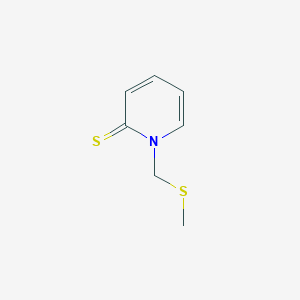
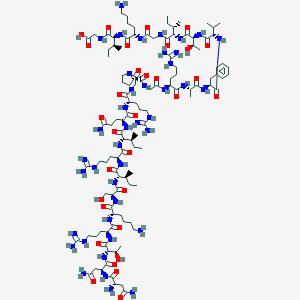
![Thieno[3,2-b]pyridin-3-amine](/img/structure/B39445.png)
![1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39446.png)
![1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39448.png)
![Furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B39450.png)
![N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide](/img/structure/B39454.png)
